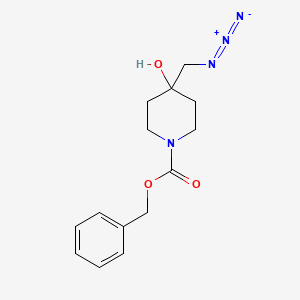

4-(Azidomethyl)-1-Cbz-piperidin-4-ol

Description

4-(Azidomethyl)-1-Cbz-piperidin-4-ol is a chemical compound that features an azidomethyl group attached to a piperidin-4-ol structure, with a carbobenzyloxy (Cbz) protecting group

Properties

IUPAC Name |

benzyl 4-(azidomethyl)-4-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O3/c15-17-16-11-14(20)6-8-18(9-7-14)13(19)21-10-12-4-2-1-3-5-12/h1-5,20H,6-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQVCQZPSTFRXRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(CN=[N+]=[N-])O)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.32 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azidomethyl)-1-Cbz-piperidin-4-ol typically involves multiple steps One common route starts with the protection of the piperidine nitrogen using a Cbz groupThe reaction conditions often involve the use of sodium azide and appropriate solvents such as dimethylformamide (DMF) or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(Azidomethyl)-1-Cbz-piperidin-4-ol can undergo various chemical reactions, including:

Oxidation: The azido group can be oxidized to form nitro compounds.

Reduction: The azido group can be reduced to an amine using reagents like lithium aluminum hydride.

Substitution: The azido group can participate in nucleophilic substitution reactions to form triazoles through click chemistry.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: Copper(I) catalysts in the presence of alkynes for click chemistry.

Major Products

Oxidation: Nitro derivatives.

Reduction: Amine derivatives.

Substitution: Triazole derivatives.

Scientific Research Applications

4-(Azidomethyl)-1-Cbz-piperidin-4-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of biological pathways through bioorthogonal chemistry.

Medicine: Potential use in drug discovery and development, particularly in the synthesis of pharmacologically active compounds.

Industry: Utilized in the production of advanced materials and polymers

Mechanism of Action

The mechanism of action of 4-(Azidomethyl)-1-Cbz-piperidin-4-ol largely depends on the specific application. In bioorthogonal chemistry, the azido group can react with alkynes in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles. This reaction is highly specific and occurs under mild conditions, making it useful for labeling and tracking biomolecules .

Comparison with Similar Compounds

Similar Compounds

4-(Azidomethyl)-1-Cbz-piperidin-4-ol: Unique due to the presence of both an azido group and a Cbz-protected piperidine.

4-(Azidomethyl)-1-Cbz-piperidine: Lacks the hydroxyl group, which may affect its reactivity and applications.

4-(Azidomethyl)-piperidin-4-ol: Lacks the Cbz protecting group, making it more reactive but less stable.

Uniqueness

This compound is unique due to its combination of functional groups, which allows for a wide range of chemical transformations and applications. The Cbz group provides stability, while the azido group offers versatility in reactions .

Biological Activity

4-(Azidomethyl)-1-Cbz-piperidin-4-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Name : this compound

Molecular Formula : C12H15N5O2

Molecular Weight : 253.28 g/mol

Structural Features : The compound features a piperidine ring substituted with an azidomethyl group and a carbobenzyloxy (Cbz) group, which may influence its interaction with biological targets.

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of piperidine derivatives, including those similar to this compound. The antibacterial activity is often attributed to their ability to inhibit bacterial cell wall synthesis or disrupt membrane integrity.

| Study | Organism Tested | Activity Observed | Mechanism Proposed |

|---|---|---|---|

| Study A | Staphylococcus aureus | Significant inhibition at MIC | Inhibition of penicillin-binding proteins |

| Study B | Escherichia coli | Moderate inhibition observed | Disruption of membrane integrity |

| Study C | Pseudomonas aeruginosa | Minimal effect noted | Potential resistance mechanisms |

The mechanisms by which this compound exerts its biological activity may involve:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.

- Membrane Disruption : The hydrophobic nature of the Cbz group may facilitate interaction with bacterial membranes, leading to increased permeability and cell death.

- Targeting Resistance Mechanisms : Some studies suggest that modifications in piperidine derivatives can overcome common resistance mechanisms seen in pathogenic bacteria.

Case Study 1: Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of various piperidine derivatives, including this compound. The results indicated that this compound exhibited a lower minimum inhibitory concentration (MIC) against gram-positive bacteria compared to gram-negative strains, suggesting a selective antibacterial profile.

Case Study 2: Synergistic Effects

Another research effort explored the synergistic effects of combining this compound with existing antibiotics. The combination showed enhanced efficacy against resistant strains of Staphylococcus aureus, indicating potential for use in combination therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.